molecular formula C19H24N4O3 B5482698 N-[2-(2-furyl)ethyl]-7-(tetrahydrofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

N-[2-(2-furyl)ethyl]-7-(tetrahydrofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Cat. No. B5482698
M. Wt: 356.4 g/mol
InChI Key: IXLHWEUQIHVKIN-UHFFFAOYSA-N
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Description

The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair of electrons . It also contains a furyl group (a furan ring with a substituent), an ethyl group, a tetrahydrofuran group (a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen), and a pyrimido[4,5-d]azepin group (a bicyclic compound consisting of a pyrimidine ring fused with an azepine ring).


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The nitrogen atom in the amine group would have a lone pair of electrons, which could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, functional groups, and stereochemistry. For example, it’s likely to be a solid or liquid at room temperature, and its solubility would depend on the polarity of its functional groups .

properties

IUPAC Name

[4-[2-(furan-2-yl)ethylamino]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c24-19(17-4-2-12-26-17)23-9-6-15-16(7-10-23)21-13-22-18(15)20-8-5-14-3-1-11-25-14/h1,3,11,13,17H,2,4-10,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLHWEUQIHVKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C(CC2)N=CN=C3NCCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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